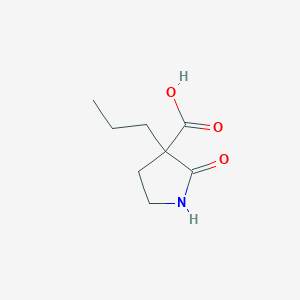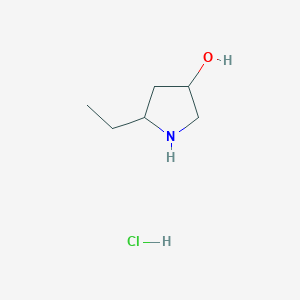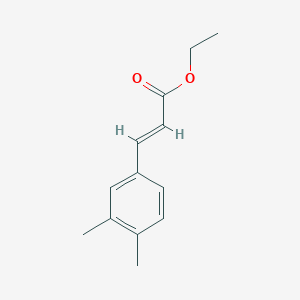
Rhamnocitrin 3-apiosyl-(1->2)-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhamnocitrine 3-apiosyl-(1->2)-glucoside est un glycoside de flavonoïde, un type de composé que l'on trouve couramment dans diverses plantes. Les glycosides de flavonoïdes sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antioxydantes, anti-inflammatoires et antimicrobiennes. Ce composé particulier se caractérise par la présence d'une fraction de rhamnocitrine liée à une chaîne de sucre constituée d'unités d'apiose et de glucose.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la rhamnocitrine 3-apiosyl-(1->2)-glucoside implique généralement la glycosylation de la rhamnocitrine avec une molécule donneuse appropriée contenant les unités d'apiose et de glucose. Les conditions de réaction comprennent souvent l'utilisation de catalyseurs tels que les acides de Lewis ou les enzymes pour faciliter le processus de glycosylation. La réaction est généralement réalisée dans un solvant organique à des températures contrôlées afin d'assurer un rendement élevé et la pureté du produit.
Méthodes de production industrielle
La production industrielle de rhamnocitrine 3-apiosyl-(1->2)-glucoside peut impliquer l'extraction du composé à partir de sources végétales suivie d'une purification à l'aide de techniques chromatographiques. Alternativement, des méthodes biotechnologiques utilisant des micro-organismes modifiés génétiquement pour produire le composé par des procédés de fermentation peuvent également être employées. Ces méthodes sont optimisées pour la production à grande échelle afin de répondre à la demande pour la recherche et les applications commerciales.
Analyse Des Réactions Chimiques
Types de réactions
La rhamnocitrine 3-apiosyl-(1->2)-glucoside peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites correspondantes.
Substitution : Les liaisons glycosidiques peuvent être hydrolysées ou substituées par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des conditions acides ou basiques peuvent faciliter l'hydrolyse ou la substitution des liaisons glycosidiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés de flavonoïdes réduits. Les réactions de substitution peuvent entraîner la formation de divers analogues de glycosides.
Applications de la recherche scientifique
La rhamnocitrine 3-apiosyl-(1->2)-glucoside a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les réactions de glycosylation et la stabilité des liaisons glycosidiques.
Biologie : Investigé pour ses propriétés antioxydantes et anti-inflammatoires potentielles dans des modèles cellulaires et animaux.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer, les maladies cardiovasculaires et les maladies neurodégénératives.
Industrie : Utilisé dans le développement de produits de santé naturels, de cosmétiques et d'aliments fonctionnels en raison de ses propriétés bioactives.
Mécanisme d'action
Le mécanisme d'action de la rhamnocitrine 3-apiosyl-(1->2)-glucoside implique son interaction avec diverses cibles moléculaires et voies. Le composé exerce ses effets en :
Activité antioxydante : Piégeage des radicaux libres et réduction du stress oxydatif dans les cellules.
Activité anti-inflammatoire : Inhibition de la production de cytokines et d'enzymes pro-inflammatoires.
Activité antimicrobienne : Perturbation des membranes cellulaires des bactéries et des champignons, conduisant à leur mort.
Applications De Recherche Scientifique
Rhamnocitrin 3-apiosyl-(1->2)-glucoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties in cellular and animal models.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products, cosmetics, and functional foods due to its bioactive properties.
Mécanisme D'action
The mechanism of action of Rhamnocitrin 3-apiosyl-(1->2)-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupting the cell membranes of bacteria and fungi, leading to their death.
Comparaison Avec Des Composés Similaires
La rhamnocitrine 3-apiosyl-(1->2)-glucoside peut être comparée à d'autres glycosides de flavonoïdes similaires, tels que :
Kaempférol 3-apiosyl-(1->2)-galactoside : Un autre glycoside de flavonoïde avec des propriétés antioxydantes et anti-inflammatoires similaires.
Quercétine 3-apiosyl-(1->2)-glucoside : Connu pour sa puissante activité antioxydante et ses avantages potentiels pour la santé.
Rutine (Quercétine 3-rutinoside) : Largement étudié pour ses effets cardiovasculaires et anti-inflammatoires.
Le caractère unique de la rhamnocitrine 3-apiosyl-(1->2)-glucoside réside dans son schéma de glycosylation spécifique, qui peut influencer sa biodisponibilité, sa stabilité et son activité biologique par rapport à d'autres glycosides de flavonoïdes.
Propriétés
Formule moléculaire |
C27H30O15 |
|---|---|
Poids moléculaire |
594.5 g/mol |
Nom IUPAC |
3-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-37-13-6-14(31)17-15(7-13)39-21(11-2-4-12(30)5-3-11)22(19(17)33)41-25-23(20(34)18(32)16(8-28)40-25)42-26-24(35)27(36,9-29)10-38-26/h2-7,16,18,20,23-26,28-32,34-36H,8-10H2,1H3 |
Clé InChI |
YNTOLJZMFPWELF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)C5=CC=C(C=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B12309150.png)
![2-Oxaspiro[5.5]undecan-5-amine](/img/structure/B12309151.png)
![6-[(Tert-butylamino)methyl]piperidin-2-one](/img/structure/B12309162.png)
![(R)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid](/img/structure/B12309172.png)

![[3-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B12309196.png)








